molecular formula C20H13N2NaO4S B1143368 Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate CAS No. 1248-18-6

Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate

Cat. No. B1143368
CAS RN: 1248-18-6
M. Wt: 400.38299
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate is a chemical compound with the molecular formula C20H13N2NaO4S . It appears as a yellow light red solid .


Synthesis Analysis

The synthesis of Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate involves the reaction of 2-Aminonaphthalene-1-sulfonic acid and 2-Naphthol .


Molecular Structure Analysis

The molecular structure of Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C20H14N2O4S.Na/c23-18-12-10-13-5-1-3-7-15 (13)19 (18)22-21-17-11-9-14-6-2-4-8-16 (14)20 (17)27 (24,25)26;/h1-12,23H, (H,24,25,26);/q;+1/p-1/b22-21+; .


Physical And Chemical Properties Analysis

Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate has poor resistance to organic solvents but better resistance to acids and alkalis . It has a molecular weight of 400.39 .

Scientific Research Applications

Aggregation and Gelation Studies

Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate and its variants are studied for their aggregation and gelation properties. These azo dyes demonstrate unique behaviors in solutions, such as forming gelatinous structures under certain conditions and concentrations, influenced by the presence of different substituents like fluoro, ethyl, and alkyl groups. These properties are significant in understanding the dye's behavior in various industrial and scientific applications (Hamada, Miyawaki, & Jaung, 2005).

Dye Degradation Studies

The degradation behavior of this class of azo dyes, especially when interacting with agents like sodium hypochlorite, is of considerable interest. These studies are vital for understanding the stability of the dyes in different environments and the effects of various surfactants on their degradation rates (Hamada, Nishizawa, Yoshida, & Mitsuishi, 1998).

Molecular Structure and Spectral Analysis

The molecular structures of azo dyes similar to Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate are predicted and studied using advanced techniques like Density Functional Theory. These analyses are essential for applications in optoelectronics, such as the development of polarizing films and understanding the dyes' electronic excitation properties (Shahab et al., 2016).

Coordination Compounds and Polymer Applications

Research has been conducted on the formation of coordination compounds using azo dyes and polystyrene, exploring their potential applications in creating novel materials with specific chemical and physical properties (Kumar, Syamal, Jaipal, & Gupta, 2007).

Hydrolysis Studies

Studies on the hydrolysis of similar naphthalenesulphonic acids have been conducted, which is crucial for understanding their behavior and transformation in industrial effluents, providing insights into environmental impact and treatment strategies (Rossinelli, Thies, & Richarz, 2007).

Sorption Behavior Studies

The sorption behavior of these dyes, especially in interaction with materials like silk fibre, has been explored. Understanding how these dyes bind to various substrates is fundamental for applications in textile dyeing and material science (Qian, Hamada, & Mitsuishi, 1993).

Safety And Hazards

The compound is classified under the CLP (Classification Labelling and Packaging) Regulation . For detailed safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S.Na/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNRQZDDMYBBJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021230
Record name D&C Red 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate

CAS RN

1248-18-6
Record name C.I. Pigment Red 49
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D&C Red 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-[(2-hydroxynaphthyl)azo]naphthalenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 49
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY4YV0PVDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.